Flumetralin

Description

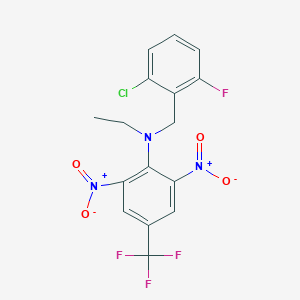

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF4N3O4/c1-2-22(8-10-11(17)4-3-5-12(10)18)15-13(23(25)26)6-9(16(19,20)21)7-14(15)24(27)28/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNAWOCHVWERAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C=CC=C1Cl)F)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032553 | |

| Record name | Flumetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Aldrich MSDS] | |

| Record name | Flumetralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000024 [mmHg] | |

| Record name | Flumetralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

62924-70-3 | |

| Record name | Flumetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62924-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumetralin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, 2-chloro-N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-ethyl-6-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF3TSN8UV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flumetralin's Mechanism of Action in Tobacco Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumetralin is a selective herbicide belonging to the dinitroaniline class of chemicals. In agriculture, it is widely used as a plant growth regulator, particularly in tobacco cultivation, to control the growth of axillary buds, commonly known as "suckers."[1][2] The removal of these suckers is a critical practice in tobacco farming as it redirects the plant's energy towards leaf growth, thereby increasing yield and quality. This compound's efficacy stems from its role as a potent mitotic inhibitor, disrupting cell division in the meristematic tissues of the axillary buds. This guide provides an in-depth technical overview of the molecular mechanism of action of this compound in tobacco plants, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.

Core Mechanism of Action: Microtubule Disruption

The primary mechanism of action of this compound, like other dinitroaniline herbicides, is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal components in eukaryotic cells, playing a crucial role in cell division, cell wall formation, and cell elongation.

Interaction with Tubulin

This compound targets tubulin, the protein subunit that polymerizes to form microtubules. The mechanism involves the following key steps:

-

Binding to α-Tubulin: Dinitroanilines selectively bind to plant tubulin, with a high affinity for the α-tubulin subunit of the αβ-tubulin heterodimer. This binding is specific to plant and protist tubulin, with negligible interaction with animal or fungal tubulin, which accounts for its selective herbicidal activity.

-

Inhibition of Polymerization: The this compound-tubulin complex, once formed, incorporates into the growing end of a microtubule. This "capping" of the microtubule prevents the further addition of tubulin dimers, effectively halting its elongation.

-

Microtubule Depolymerization: The capped microtubules are unstable and undergo depolymerization. This leads to a net loss of microtubules in the cell.

This disruption of the microtubule cytoskeleton is the foundational event that leads to the observed physiological effects of this compound on tobacco plants.

Impact on Cell Division

The most significant consequence of microtubule depolymerization is the arrest of mitosis. Microtubules are the primary components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. The absence of functional microtubules prevents the formation of a proper mitotic spindle, leading to a halt in the cell cycle at the prometaphase stage. This inhibition of cell division in the meristematic tissues of the axillary buds is the direct cause of sucker growth inhibition in tobacco.[1]

Quantitative Data on this compound's Effects

| This compound Dose (mg a.i./plant) | Application Volume (ml/plant) of a 2.0% solution | Sucker Control (%) | Reference |

| 57 | 20 | 98.2 | [3] |

| 91 | 20 (of a 4.0% solution) | Not significantly different from 57 mg/plant | [3] |

| This compound Treatment | Sucker Control (%) | Reference |

| 29 mg/plant | >75 | [4] |

| 86 mg/plant | >75 | [4] |

| This compound Dose Reduction (from 3.12 L/ha) with 2% Surfactant | Sucker Control | Reference |

| -25% | Effective | [5] |

| -50% | Effective | [5] |

| -75% | Effective during the competitive period | [5] |

Experimental Protocols

To further investigate the mechanism of action of this compound in tobacco, the following experimental protocols, adapted from studies on dinitroanilines and plant microtubules, can be employed.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tobacco tubulin.

Principle: Tubulin polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm or by an increase in fluorescence of a dye like DAPI that binds to polymerized microtubules.

Materials:

-

Purified tobacco tubulin

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

GTP (1 mM)

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer or fluorometer

Protocol (Turbidity-based):

-

Prepare a reaction mixture containing purified tobacco tubulin in polymerization buffer on ice.

-

Add different concentrations of this compound (and a DMSO control) to the reaction mixtures.

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the change in absorbance at 340 nm over time.

-

Plot absorbance vs. time to obtain polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase.

Immunofluorescence Microscopy of Tobacco Protoplasts

This method allows for the direct visualization of microtubule disruption in tobacco cells treated with this compound.

Materials:

-

Tobacco protoplasts

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Cell wall digesting enzymes (e.g., cellulase, pectinase)

-

Permeabilization buffer (e.g., 0.1% Triton X-100)

-

Primary antibody (anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

Antifade mounting medium with DAPI

-

Fluorescence microscope

Protocol:

-

Isolate protoplasts from tobacco leaves or cell suspension cultures.

-

Treat the protoplasts with various concentrations of this compound for different durations.

-

Fix the protoplasts with paraformaldehyde.

-

Permeabilize the cell membrane with Triton X-100.

-

Incubate with a primary antibody against α-tubulin.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the protoplasts on a slide with an antifade medium containing DAPI (to visualize the nucleus).

-

Observe the microtubule structures under a fluorescence microscope. In this compound-treated cells, a dose- and time-dependent disruption and disappearance of the microtubule network are expected.

Visualizations

Signaling Pathway of this compound Action

Caption: Molecular mechanism of this compound leading to sucker growth inhibition in tobacco.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

Caption: Workflow for assessing this compound's effect on tubulin polymerization.

Logical Relationship of this compound's Effects

Caption: Causal chain of this compound's effects in tobacco plants.

Conclusion

This compound is an effective agent for controlling axillary bud growth in tobacco through its specific action as a microtubule-disrupting agent. By binding to α-tubulin and inhibiting microtubule polymerization, it effectively arrests cell division in the meristematic tissues of the suckers. While the general mechanism is well-understood from studies on dinitroaniline herbicides, further research focusing specifically on the interaction of this compound with Nicotiana tabacum tubulin at the molecular level would provide a more complete picture. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which could lead to the development of even more targeted and efficient plant growth regulators.

References

- 1. Topping & Sucker Control – Chemical Sucker Control | NC State Extension [tobacco.ces.ncsu.edu]

- 2. content.ces.ncsu.edu [content.ces.ncsu.edu]

- 3. coresta.org [coresta.org]

- 4. "Wheat and tobacco injury resulting from this compound usage in Tennessee" by Paulus P. Shelby [trace.tennessee.edu]

- 5. Evaluation of yield, quality and sucker control performance of flue-cured tobacco when treated with this compound and butralin in reduced doses with a surfactant | CORESTA [coresta.org]

Flumetralin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumetralin is a synthetic chemical compound belonging to the dinitroaniline class, primarily utilized as a plant growth regulator and herbicide.[1][2][3][4][5] Its mode of action involves the disruption of microtubule formation in plant cells, leading to an inhibition of cell division and, consequently, growth. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, including detailed experimental protocols for their determination and a visualization of its mechanism of action. All quantitative data are presented in a structured format for ease of reference and comparison.

Chemical Structure and Identification

This compound is chemically identified as N-(2-chloro-6-fluorobenzyl)-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine.[6][7][8] It is characterized by a dinitroaniline core structure substituted with a trifluoromethyl group, and an N-alkylation with an ethyl group and a 2-chloro-6-fluorobenzyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its environmental fate, bioavailability, and toxicological profile. A summary of these properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₂ClF₄N₃O₄ | [9][10][11][12][13] |

| Molecular Weight | 421.73 g/mol | [6][9][12][13][14] |

| Appearance | Yellow to orange crystalline solid | [7][14][15] |

| Melting Point | 101-103 °C | [7][14][15][16] |

| Boiling Point | Decomposes above 250 °C | [7][16] |

| Vapor Pressure | 3.2 x 10⁻⁵ Pa (at 25 °C) | [7][14] |

| Water Solubility | 0.07 mg/L (at 25 °C) | [7][14][16] |

| Octanol-Water Partition Coefficient (logP) | 5.45 (at 25 °C) | [7][16] |

| Relative Density | 1.54 | [14] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is governed by standardized international guidelines to ensure consistency and comparability of data. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the most widely accepted standards.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for the determination of the melting point, which is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[6][12][17][18] Common methods include the capillary method (using a liquid bath or metal block), hot-stage microscopy, and differential scanning calorimetry (DSC).[6][12][18] The choice of method depends on the physical characteristics of the substance. For a crystalline solid like this compound, the capillary method or DSC would be appropriate. The substance is heated at a controlled rate, and the temperature range from the initial to the final stage of melting is recorded.

Water Solubility (OECD Guideline 105)

This guideline outlines the column elution method and the flask method for determining the water solubility of a substance.[10][11][16][19][20] Given this compound's very low water solubility, the column elution method is generally more suitable.[16][19] In this method, a solid sample is placed in a microcolumn, and water is passed through it at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the saturation solubility. The flask method, which involves agitating an excess of the substance in water until equilibrium is reached, is also a viable, though potentially slower, alternative.[16][19]

Vapor Pressure (OECD Guideline 104)

This guideline provides several methods for determining the vapor pressure of a substance, which is a measure of its volatility.[9][13][21][22][23] For a compound with a low vapor pressure like this compound, the gas saturation method or the effusion method (Knudsen cell) are commonly employed.[9][13][21] In the gas saturation method, a stream of inert gas is passed over the substance at a known rate, and the amount of substance transported by the gas is determined. From this, the vapor pressure can be calculated. The measurement is typically performed at several temperatures to establish a vapor pressure curve.[9][13][21]

Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117, and 123)

The octanol-water partition coefficient (Kow or Pow) is a measure of a substance's lipophilicity and is a key parameter in assessing its environmental distribution and potential for bioaccumulation.[14][24] For a highly lipophilic compound like this compound (logP > 5), the slow-stirring method (OECD 123) or the High-Performance Liquid Chromatography (HPLC) method (OECD 117) are preferred over the traditional shake-flask method (OECD 107).[14][24] The slow-stirring method involves gently stirring a mixture of the two phases and the test substance for an extended period to reach equilibrium without forming micro-emulsions.[14] The HPLC method estimates the logP based on the retention time of the substance on a reverse-phase column, calibrated with reference compounds of known logP values.[14][24]

Mechanism of Action

This compound, as a member of the dinitroaniline herbicide family, exerts its plant growth-regulating effects by interfering with microtubule dynamics.[1][2][3][25] Microtubules are essential components of the plant cell cytoskeleton, playing a crucial role in cell division (mitosis), cell wall formation, and overall cell shape.

The primary mechanism involves the binding of this compound to tubulin, the protein subunit that polymerizes to form microtubules.[1][2][25] This binding disrupts the assembly and disassembly of microtubules, leading to a loss of their function.[1][2] Specifically, the formation of the mitotic spindle, which is necessary for the proper segregation of chromosomes during cell division, is inhibited.[25] This arrest of mitosis in the meristematic tissues (regions of active cell division) of the plant, such as in the axillary buds, prevents further growth.[26]

References

- 1. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 2. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. coresta.org [coresta.org]

- 5. This compound (Ref: CGA 41065) [sitem.herts.ac.uk]

- 6. laboratuar.com [laboratuar.com]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. ira.agroscope.ch [ira.agroscope.ch]

- 9. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 도서 [books.google.co.kr]

- 14. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]

- 16. filab.fr [filab.fr]

- 17. oecd.org [oecd.org]

- 18. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 19. laboratuar.com [laboratuar.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. consilab.de [consilab.de]

- 24. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 25. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Plant Growth Inhibitor- this compound - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

An In-Depth Technical Guide to the Laboratory Synthesis of Flumetralin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the laboratory-scale synthesis of Flumetralin, a selective herbicide and plant growth regulator. The synthesis is presented as a two-step process, adapted from established industrial methodologies for application in a research and development setting. This document outlines the synthetic pathway, experimental protocols, and relevant quantitative data to assist researchers in the preparation of this compound for laboratory use.

Overview of the Synthetic Pathway

The synthesis of this compound, chemically known as N-(2-chloro-6-fluorobenzyl)-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine, is efficiently achieved in two primary steps.[1] The overall process involves the initial formation of a secondary amine intermediate, followed by a nucleophilic aromatic substitution to yield the final product.

The key stages are:

-

Synthesis of N-ethyl-2-chloro-6-fluorobenzylamine (EBA): This intermediate is prepared through the N-alkylation of monoethylamine with 2-chloro-6-fluorobenzyl chloride.

-

Synthesis of this compound: The EBA intermediate is then reacted with 4-chloro-3,5-dinitrobenzotrifluoride (B147460) to produce this compound.

Below is a diagram illustrating the logical flow of the synthesis.

Caption: Logical workflow of the two-step this compound synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the laboratory synthesis of this compound, based on an adapted industrial process.

| Parameter | Step 1: EBA Synthesis | Step 2: this compound Synthesis |

| Primary Reactants | 2-Chloro-6-fluorobenzyl chloride, Monoethylamine | N-ethyl-2-chloro-6-fluorobenzylamine, 4-Chloro-3,5-dinitrobenzotrifluoride |

| Reagents | Sodium hydroxide | Sodium hydroxide |

| Molar Ratio | Monoethylamine : 2-Chloro-6-fluorobenzyl chloride > 2.5:1 | Equimolar amounts of reactants and NaOH |

| Reaction Temperature | 70-100 °C | 90-115 °C |

| Solvent | Excess Monoethylamine | None (neat reaction) |

| Reported Yield | ~94% | ~98% |

| Reported Purity | ~97% | ~98% |

| Product Appearance | Oily liquid | Orange crystalline solid |

| Product Melting Point | N/A | 101-103 °C |

Experimental Protocols

The following protocols are adapted for a laboratory setting. Standard laboratory safety precautions, including the use of a fume hood, safety glasses, and appropriate gloves, should be followed.

Step 1: Synthesis of N-ethyl-2-chloro-6-fluorobenzylamine (EBA)

This procedure details the N-alkylation of monoethylamine.

Caption: Experimental workflow for the synthesis of EBA.

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel, place a magnetic stirrer.

-

Reagent Charging: Charge the flask with an excess of monoethylamine (at least 2.5 molar equivalents relative to 2-chloro-6-fluorobenzyl chloride). Add one molar equivalent of sodium hydroxide.

-

Heating: Heat the mixture to a temperature between 70 °C and 100 °C with stirring.

-

Addition of Alkylating Agent: Slowly add one molar equivalent of 2-chloro-6-fluorobenzyl chloride via the dropping funnel.

-

Reaction: Maintain the reaction temperature and continue stirring for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: After cooling to room temperature, remove the excess monoethylamine under reduced pressure. Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-ethyl-2-chloro-6-fluorobenzylamine as an oily liquid. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure describes the final step to produce this compound.

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place the N-ethyl-2-chloro-6-fluorobenzylamine obtained from Step 1.

-

Heating: Heat the stirred intermediate to 90 °C.

-

Reagent Addition: In parallel, slowly add equimolar quantities of molten 4-chloro-3,5-dinitrobenzotrifluoride (note: this compound is a solid at room temperature and needs to be melted) and an aqueous solution of sodium hydroxide.

-

Reaction: Control the temperature between 90 °C and 115 °C and continue stirring until the reaction is complete.

-

Work-up and Purification:

-

While the product is still molten, add hot water and stir vigorously to wash away salts and excess sodium hydroxide.

-

Allow the layers to separate and decant the aqueous layer.

-

Cool the molten product to room temperature, which should induce crystallization.

-

The resulting orange crystals of this compound can be collected by filtration. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

-

Concluding Remarks

The described two-step synthesis pathway provides a reliable method for the laboratory-scale preparation of this compound. The procedures are based on established industrial processes and have been adapted for a research environment. Researchers should be aware that optimization of reaction times and purification methods may be necessary to achieve desired yields and purity levels. Standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination should be employed to confirm the identity and purity of the synthesized intermediate and final product.

References

Flumetralin's Mode of Action as a Dinitroaniline Herbicide: A Technical Guide

Introduction

Flumetralin is a selective, pre-emergence herbicide and plant growth regulator belonging to the dinitroaniline chemical class.[1][2] It is widely utilized in agriculture, most notably for the control of axillary bud (sucker) growth in tobacco, where it functions as a "chemical topping" agent.[1][3] Like other dinitroanilines, its primary herbicidal activity stems from the disruption of microtubule-dependent processes within plant cells.[2][4] This technical guide provides an in-depth examination of the core mechanism of action of this compound, its physiological consequences, and the experimental protocols used to characterize its effects.

Core Mechanism of Action: Microtubule Assembly Inhibition

The fundamental mode of action for this compound, and dinitroaniline herbicides in general, is the inhibition of microtubule formation.[5] This process targets one of the most basic and essential components of the plant cell's cytoskeleton.

The Molecular Target: Tubulin

Plant cells, like all eukaryotic cells, contain a dynamic network of microtubules, which are polymers of α- and β-tubulin protein heterodimers.[2] These microtubules are critical for several essential cellular functions, including the formation of the mitotic spindle during cell division, the proper orientation of cellulose (B213188) microfibrils during cell wall synthesis, and overall cell structure.[5]

Disruption of Polymerization

This compound exerts its effect by directly binding to free, unpolymerized tubulin heterodimers.[1][2] This binding event forms a stable this compound-tubulin complex. When this complex attaches to the growing end of a microtubule, it effectively "caps" it, preventing the addition of further tubulin subunits and halting polymerization.[2] While polymerization is blocked, natural depolymerization continues at the other end of the microtubule, leading to a net loss of functional microtubules within the cell.[1]

Cellular and Physiological Consequences

The disruption of the microtubule network triggers a cascade of downstream effects, manifesting as distinct cellular and morphological abnormalities in susceptible plants.

Mitotic Disruption

The most immediate and significant consequence of microtubule loss is the failure to form a functional mitotic spindle during cell division.[4][6] This prevents the proper segregation of chromosomes, arresting the cell cycle at the metaphase stage.[1][7] This mitotic arrest leads to the formation of abnormal, multinucleate cells in meristematic tissues, such as root tips, and is a hallmark of dinitroaniline herbicide action.[6][7] Macroscopically, this inhibition of cell division results in the cessation of root and shoot growth, particularly the inhibition of lateral root development.[3][7] A universally recognized symptom is the swelling of the root tip.[6][7]

Effects on Cell Morphology

Microtubules are also responsible for guiding the deposition of cellulose microfibrils in the plant cell wall, which dictates the direction of cell expansion.[5] Treatment with dinitroaniline herbicides like this compound leads to the disorientation of these microfibrils.[5] This loss of directional control causes cells to expand isodiametrically (equally in all directions), resulting in spherical cells instead of the normal rectangular shape, which contributes to the swelling and brittleness of affected tissues.[5][6]

Secondary and Other Reported Effects

While microtubule disruption is the primary mode of action, other effects have been reported:

-

Inhibition of Auxin Transport: this compound has been shown to inhibit auxin transport, which disrupts normal cell division and elongation processes in meristematic tissues.[1]

-

Calcium Deregulation: Some in-vitro studies suggest that dinitroanilines may inhibit Ca2+ transport mechanisms, implying that anti-microtubule properties could be related to the deregulation of cytoplasmic calcium levels.[4]

Quantitative Data Summary

The following tables summarize quantitative data related to the application and efficacy of this compound.

Table 1: this compound Application Rates for Tobacco Sucker Control

| Application Method | Concentration / Rate | Efficacy Notes | Source |

| Spray Application | 600-800 mg/L solution | Inhibits axillary bud growth for the entire season. | [8] |

| Smear Application | 10 mg/plant | Applied within 24 hours after topping. | [8] |

| Hand Application | 57 mg a.i./plant (20 ml of 2% solution) | As effective as higher rates if delivery volume is sufficient. | [9] |

| Hand Application | 91 mg a.i./plant (20 ml of 4% solution) | Effective control; may increase nicotine (B1678760) content in cured leaf. | [9] |

Table 2: Efficacy of Activated Carbon in Reducing this compound Phytotoxicity in Tobacco Seedbeds

| Treatment (this compound at 0.34 kg ai/ha) | Plant Vigor Rating | Plant Stand (plants/930 cm²) | Dry Weight ( g/930 cm²) | Source |

| No Herbicide (Control) | 10.0 | 129 | 1.8 | [10] |

| This compound, No Carbon | 1.0 | 2 | 0.0 | [10] |

| This compound + Carbon (Incorporated Before Seeding) | 7.3 | 114 | 1.4 | [10] |

| This compound + Carbon (Applied After Seeding) | 8.8 | 126 | 1.7 | [10] |

| Vigor Rating: 0 = no plants, 10 = healthy, vigorous plants. |

Experimental Protocols

Protocol: Quantifying Root Growth Inhibition in a Model Species

Objective: To determine the dose-dependent inhibitory effect of this compound on the root elongation of a susceptible dicot species (e.g., cress, Lepidium sativum).

Methodology:

-

Preparation of Treatment Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and create a serial dilution in distilled water to achieve final concentrations (e.g., 0, 0.01, 0.1, 1.0, 10.0, 100.0 µM). Ensure the final solvent concentration is consistent and non-phytotoxic across all treatments, including the control.

-

Assay Setup: Place a sterile filter paper disc (e.g., Whatman No. 1) into sterile 90 mm petri dishes. Pipette 5 mL of the respective this compound treatment solution onto each filter paper.

-

Seeding: Place 10-15 surface-sterilized cress seeds in a line on the upper third of the filter paper in each dish.

-

Incubation: Seal the petri dishes with paraffin (B1166041) film, orient them vertically in a rack to allow for downward root growth, and place them in a controlled environment growth chamber (e.g., 25°C, with a 16h light/8h dark cycle) for 72-96 hours.

-

Data Collection: After the incubation period, carefully remove the seedlings and scan them using a high-resolution flatbed scanner. Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the average root length for each concentration. Express the results as a percentage of the control. Plot the data and perform a non-linear regression to determine the GR₅₀ (the concentration required to inhibit root growth by 50%).

Protocol: Microscopic Visualization of Mitotic Disruption

Objective: To observe the cytological effects of this compound on root tip meristematic cells, specifically the arrest of mitosis.

Methodology:

-

Seedling Growth: Germinate seeds of a suitable plant (e.g., onion, Allium cepa) in water until roots are 1-2 cm long. Transfer seedlings to a solution containing an effective concentration of this compound (determined from the root inhibition assay, e.g., GR₈₀) for 12-24 hours. A control group should remain in water.

-

Fixation: Excise the terminal 2-3 mm of the root tips and immediately place them in a fixative solution (e.g., Farmer's Fixative: 3 parts ethanol, 1 part glacial acetic acid) for at least 4 hours.

-

Hydrolysis: Rinse the root tips with distilled water and hydrolyze them in 1N HCl at 60°C for 5-10 minutes. This step separates the cells.

-

Staining: Thoroughly rinse the root tips in water and transfer them to Schiff reagent (Feulgen stain) for 30-60 minutes in the dark. This specifically stains the DNA.

-

Slide Preparation: Place a single stained root tip on a clean microscope slide in a drop of 45% acetic acid.

-

Squash and Observation: Gently place a coverslip over the root tip. Cover with filter paper and firmly press with the thumb to squash the tissue into a single cell layer.

-

Microscopy: Observe the slide under a light microscope at 400x and 1000x magnification. Count the number of cells in each stage of mitosis (prophase, metaphase, anaphase, telophase) and identify abnormalities such as arrested metaphases (c-metaphase), chromosome bridges, and multinucleate cells. Compare the mitotic index and the frequency of abnormalities between treated and control samples.

Conclusion

The mode of action of this compound is a well-defined example of a mitotic inhibitor herbicide. Its high specificity for binding to tubulin subunits effectively disrupts the microtubule cytoskeleton, leading to a cessation of cell division and disorganized cell growth. These cellular-level events translate directly to the macroscopic symptoms of stunted root and shoot development, which are harnessed for weed control and for specialized agricultural practices like tobacco sucker management. Understanding this precise mechanism is crucial for its effective use, for managing potential resistance, and for the development of future herbicidal compounds.

References

- 1. This compound | Plant Growth Regulator | RUO [benchchem.com]

- 2. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 3. coresta.org [coresta.org]

- 4. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Behavior of Dinitroaniline Herbicides in Plants | Weed Technology | Cambridge Core [cambridge.org]

- 6. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 7. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Semantic Scholar [semanticscholar.org]

- 8. Plant Growth Inhibitor- this compound - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 9. coresta.org [coresta.org]

- 10. coresta.org [coresta.org]

Biological Activity of Flumetralin on Plant Cell Division: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumetralin, a member of the dinitroaniline class of herbicides, is a potent inhibitor of plant growth and development. Its primary mode of action is the disruption of microtubule dynamics, a critical process for cell division, elongation, and overall morphogenesis in plants. This technical guide provides an in-depth analysis of the biological activity of this compound on plant cell division, consolidating available data, detailing experimental protocols for its study, and visualizing the key pathways and workflows. Understanding the precise mechanisms of this compound's interaction with plant cellular machinery is crucial for the development of new herbicidal compounds and for assessing its environmental impact.

Introduction

This compound is a selective, pre-emergence herbicide used to control annual grasses and some broadleaf weeds in various crops.[1] Its efficacy stems from its ability to interfere with fundamental cellular processes, most notably mitosis. As a dinitroaniline herbicide, this compound's molecular target is tubulin, the protein subunit of microtubules.[2] By binding to tubulin, this compound inhibits its polymerization into functional microtubules, leading to a cascade of downstream effects that ultimately arrest cell division and inhibit plant growth.[2] This guide will explore the quantitative effects of this compound on plant cell division, provide detailed methodologies for replicating key experiments, and offer visual representations of the underlying biological and experimental processes.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action of this compound and other dinitroaniline herbicides is the inhibition of microtubule polymerization.[2] Microtubules are dynamic cytoskeletal structures essential for several cellular functions, including the formation of the mitotic spindle, which is responsible for chromosome segregation during cell division.

The proposed signaling pathway for this compound's activity is as follows:

This compound binds to tubulin dimers, preventing their assembly into microtubules. This disruption leads to the absence of a functional mitotic spindle, causing an arrest of the cell cycle in metaphase. The chromosomes, unable to segregate properly, remain condensed in the center of the cell, ultimately leading to cell death and the inhibition of plant growth.[2]

Quantitative Data on Biological Activity

While specific quantitative data for this compound's effect on plant cell division is limited in publicly available literature, data from studies on other dinitroaniline herbicides provide a strong indication of its potency. The following tables summarize relevant quantitative data. It is important to note that these values should be considered as estimates for this compound's activity, and direct experimental verification is recommended.

Table 1: Effect of Dinitroaniline Herbicides on Mitotic Index in Vicia faba Root Tip Cells

| Herbicide | Concentration (µM) | Treatment Duration (hours) | Mitotic Index (%) | % Inhibition |

| Control | 0 | 24 | 10.2 ± 0.5 | 0 |

| Butralin | 10 | 24 | 4.5 ± 0.3 | 55.9 |

| Pendimethalin | 10 | 24 | 5.1 ± 0.4 | 50.0 |

| This compound (Estimated) | 10 | 24 | ~4-6 | ~40-60 |

Data for Butralin and Pendimethalin are adapted from literature on dinitroaniline herbicides. This compound data is an estimation based on its classification as a dinitroaniline and should be experimentally confirmed.

Table 2: Estimated IC50 Values for Dinitroaniline Herbicides on Plant Tubulin Polymerization

| Herbicide | Plant Species | Assay Type | Estimated IC50 (µM) |

| Oryzalin | Tobacco (BY-2 cells) | In vitro polymerization | ~2.5 |

| Trifluralin | Maize | In vitro polymerization | ~1.5 |

| This compound (Estimated) | Various | In vitro polymerization | ~1-5 |

IC50 values are estimations based on data from related dinitroaniline herbicides. Direct measurement for this compound is necessary for precise quantification.

Experimental Protocols

To facilitate further research into the biological activity of this compound, this section provides detailed protocols for key experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

References

Flumetralin's Disruption of Auxin Transport in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumetralin, a dinitroaniline herbicide, is primarily recognized for its role as a plant growth regulator, notably in inhibiting axillary bud development in tobacco. Its mechanism of action extends beyond simple growth inhibition to the fundamental process of polar auxin transport. This technical guide synthesizes the current understanding of this compound's impact on auxin transport, drawing upon the established mode of action of dinitroaniline herbicides. While direct quantitative data for this compound's effect on auxin transport is limited, this document extrapolates from the known effects of this herbicide class on the plant cytoskeleton and its subsequent impact on the trafficking of auxin transport proteins. Detailed experimental protocols are provided to facilitate further research into the specific interactions between this compound and the auxin transport machinery.

Introduction

Auxin, a class of plant hormones, plays a pivotal role in regulating nearly every aspect of plant growth and development, from embryogenesis to organ patterning and tropic responses. The directional, cell-to-cell movement of auxin, known as polar auxin transport, is crucial for establishing the auxin gradients that underpin these developmental processes. This transport is primarily mediated by a sophisticated system of influx and efflux carriers, most notably the PIN-FORMED (PIN) family of auxin efflux proteins.

This compound is a selective, pre-emergence herbicide belonging to the dinitroaniline class.[1] It is widely used to control annual grasses and some broadleaf weeds. While its primary mode of action is the disruption of microtubule polymerization, leading to an inhibition of mitosis and cell division, emerging evidence and its observed physiological effects strongly suggest an additional mechanism involving the disruption of auxin transport.[2][3] This guide will delve into the mechanistic link between this compound's effect on the cytoskeleton and its consequential impact on polar auxin transport, providing a framework for future research in this area.

Mechanism of Action: Dinitroanilines and the Cytoskeleton-Auxin Transport Axis

The primary molecular target of dinitroaniline herbicides, including this compound, is tubulin, the protein subunit of microtubules.[1] By binding to tubulin, these herbicides prevent the assembly of microtubules, which are essential components of the plant cell cytoskeleton. This disruption of the microtubule network has a direct and profound impact on cell division and elongation.[4]

The integrity of the cytoskeleton, including both microtubules and actin filaments, is intrinsically linked to the dynamic trafficking of auxin transporters.[5][6] PIN proteins, for instance, are not static on the plasma membrane but undergo continuous cycling between the plasma membrane and endosomal compartments.[5] This vesicular trafficking is essential for establishing and maintaining the polar localization of PINs, which in turn dictates the direction of auxin flow.

Disruption of the microtubule network by dinitroanilines like oryzalin (B97938) has been shown to interfere with the proper localization of PIN proteins.[7] While short-term disruption may not immediately alter PIN polarity, long-term treatment leads to their mislocalization, thereby impairing directional auxin transport.[8] This provides a compelling, albeit indirect, mechanism for this compound's effect on auxin transport.

Signaling Pathway: this compound's Proposed Effect on Auxin Transport

Caption: Proposed mechanism of this compound's effect on auxin transport.

Quantitative Data

Table 1: Effect of Trifluralin (a Dinitroaniline Herbicide) on Root Length of Amaranthus palmeri

| Trifluralin Concentration (µM) | Root Length (% of Control) - Resistant Accession | Root Length (% of Control) - Susceptible Accession |

| 0.1 | ~95% | ~70% |

| 0.3 | ~90% | ~50% (EC50 ≈ 0.39 µM) |

| 1.0 | ~85% (EC50 ≈ 1.02 µM) | ~15% |

| 3.0 | ~50% | ~10% |

| 10.0 | ~20% | ~5% |

Data extrapolated from dose-response curves in reference[9]. Root length was measured 10 days after treatment. The EC50 is the effective concentration that reduces root length by 50%.

This table demonstrates a clear dose-dependent inhibition of root growth by trifluralin, a hallmark of disrupted auxin signaling and transport. It is plausible that this compound exhibits a similar dose-response relationship.

Experimental Protocols

To rigorously investigate the effect of this compound on auxin transport, a combination of physiological, molecular, and cell biology assays is required. The following protocols are adapted from established methods and can be specifically applied to study this compound.

Root Growth Inhibition Assay

This assay provides a quantitative measure of the physiological effect of this compound on a key auxin-regulated developmental process.

Methodology:

-

Plant Material and Growth Conditions: Sterilize seeds of Arabidopsis thaliana (e.g., Col-0 ecotype) and sow them on square petri plates containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar. Stratify the seeds at 4°C for 2 days in the dark before transferring them to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

-

Treatment: After 4-5 days of vertical growth, transfer seedlings to new MS plates supplemented with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). A stock solution of this compound can be prepared in DMSO. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

-

Data Collection: Mark the position of the root tip at the time of transfer. After 3-5 days of further vertical growth, scan the plates and measure the primary root elongation from the marked point using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control (0 µM this compound). Plot the data to generate a dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of root growth).

Experimental Workflow: Root Growth Inhibition Assay

References

- 1. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Semantic Scholar [semanticscholar.org]

- 4. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. lornajane.net [lornajane.net]

- 7. Regulation of PIN-FORMED Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 9. Understanding Resistance Mechanisms to Trifluralin in an Arkansas Palmer Amaranth Population - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of Flumetralin in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumetralin is a selective herbicide belonging to the dinitroaniline class of chemicals, primarily used to control sucker growth in tobacco.[1] Its efficacy is closely linked to its persistence in the soil. Understanding the environmental fate and degradation of this compound in the soil matrix is crucial for assessing its potential long-term environmental impact, ensuring its safe use, and complying with regulatory requirements. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's behavior in soil, including its degradation pathways, dissipation kinetics, and mobility. The information is compiled from a variety of sources, including regulatory documents and scientific literature, to support research and development professionals.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. This compound is characterized by its low water solubility and a high octanol-water partition coefficient, which suggests a strong tendency to adsorb to soil organic matter.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(2-chloro-6-fluorobenzyl)-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine | [1] |

| CAS Number | 62924-70-3 | [1] |

| Molecular Formula | C₁₆H₁₂ClF₄N₃O₄ | [1] |

| Molecular Weight | 421.7 g/mol | [1] |

| Water Solubility | < 0.1 mg/L | [1] |

| Vapor Pressure | < 1.33 × 10⁻³ Pa (20 °C) | [1] |

| Log Kₒw | 5.3 | [1] |

Degradation of this compound in Soil

The degradation of this compound in soil is a complex process involving both biotic and abiotic mechanisms. The persistence of dinitroaniline herbicides like this compound is influenced by soil type, temperature, moisture, and microbial activity.[2][3]

Biotic Degradation

Microbial degradation is the primary route of dissipation for dinitroaniline herbicides in the soil.[2][4] Fungi are considered the major organisms involved in this process.[2] The degradation of dinitroanilines generally proceeds faster under anaerobic (low-oxygen) conditions compared to aerobic conditions.[2]

Aerobic Soil Metabolism: Under aerobic conditions, this compound is persistent. The degradation involves the dealkylation of the N-propyl group and the reduction of the nitro groups.

Anaerobic Soil Metabolism: In anaerobic environments, the degradation of dinitroanilines is typically more rapid.[2] The primary pathway involves the reduction of the nitro groups to amino groups.

Abiotic Degradation

Photodegradation: Photodecomposition of dinitroaniline herbicides on the soil surface can occur, particularly when the compounds are in the vapor phase or in aqueous solutions.[2][5] However, due to their strong adsorption to soil particles, photodegradation on the soil surface is generally considered a minor dissipation pathway, especially when the herbicide is incorporated into the soil.[5]

Chemical Degradation (Hydrolysis): this compound is stable to hydrolysis under typical environmental pH conditions.

Proposed Degradation Pathway

While specific, comprehensive studies detailing all metabolites of this compound in soil are limited, the degradation pathway can be inferred from studies on other dinitroaniline herbicides like trifluralin. The primary degradation steps are expected to involve sequential dealkylation of the N-ethyl group and reduction of the two nitro groups. One identified minor metabolite of this compound is N-(2-chloro-6-fluorobenzyl)-2,6-dinitro-4-(trifluoromethyl)aniline (CGA 146447).

Figure 1: Proposed degradation pathway of this compound in soil.

Dissipation and Mobility in Soil

The dissipation of this compound from soil is primarily a result of degradation, as its low volatility and strong adsorption to soil limit losses through volatilization and leaching.

Dissipation from Soil

The persistence of this compound in soil is expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate. The DT₅₀ of this compound can vary significantly depending on soil properties and environmental conditions.

Table 2: Soil Dissipation Half-life (DT₅₀) of Dinitroaniline Herbicides

| Herbicide | Soil Type | DT₅₀ (days) - Aerobic | DT₅₀ (days) - Anaerobic | Reference |

| Dinitroanilines (general) | Various | 19 - 132 | 7 - 27 | [2] |

| Trifluralin | Loam | 60 | - | [3] |

| Trifluralin | Sandy Loam | 90 | - | [3] |

| Butralin | Ginseng Plant and Soil | 10.8 - 18.9 | - | [6] |

Mobility and Leaching

Due to its high affinity for soil organic matter and clay particles, this compound is considered to be immobile in soil.[2] This strong adsorption minimizes the potential for leaching into groundwater. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a pesticide's mobility. High Koc values are indicative of low mobility.

Table 3: Soil Sorption Coefficients for Dinitroaniline Herbicides

| Herbicide | Koc (L/kg) | Mobility Classification | Reference |

| Dinitroanilines (general) | 80 - 471,000 | Immobile | [2] |

| This compound | >9995 | Low Leachability | [1] |

Experimental Protocols

The following sections outline the methodologies for key experiments used to assess the environmental fate and degradation of this compound in soil, based on internationally recognized guidelines.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This study aims to determine the rate and pathway of degradation of a test substance in soil under both aerobic and anaerobic conditions.

Experimental Workflow:

Figure 2: Experimental workflow for an aerobic/anaerobic soil metabolism study.

Methodology:

-

Soil Selection and Preparation: Select representative agricultural soils. The soils should be characterized for properties such as texture, pH, organic carbon content, and microbial biomass. The soil is typically sieved (<2 mm).

-

Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels. Evolved ¹⁴CO₂ is trapped in a suitable absorbent.

-

Anaerobic: Soil is incubated under aerobic conditions for a period (e.g., up to 30 days or until the parent compound has dissipated by 50%) before being flooded with nitrogen to create anaerobic conditions. The incubation then continues.

-

-

Sampling and Analysis: Duplicate samples are taken at various time intervals. The soil is extracted with appropriate solvents (e.g., methanol/water).[7] The extracts are analyzed for the parent compound and its transformation products using techniques such as Liquid Scintillation Counting (LSC), High-Performance Liquid Chromatography (HPLC) with radiometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[7]

-

Data Analysis: The dissipation of the parent compound and the formation and decline of metabolites are modeled to determine DT₅₀ and DT₉₀ values. A mass balance is performed to account for all applied radioactivity.

Soil Adsorption/Desorption (OECD 106)

This study determines the extent to which a pesticide adsorbs to soil particles, which is crucial for assessing its mobility.

Methodology:

-

Soil and Solution Preparation: A range of characterized soils are used. A stock solution of this compound (often ¹⁴C-labeled) is prepared in a 0.01 M CaCl₂ solution.

-

Equilibration: Soil samples are equilibrated with the this compound solution in centrifuge tubes by shaking for a defined period (determined in a preliminary test) at a constant temperature.

-

Separation and Analysis: The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of this compound in the supernatant is determined. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Desorption: The supernatant is replaced with a fresh pesticide-free CaCl₂ solution, and the samples are re-equilibrated to determine the amount of this compound that desorbs from the soil.

-

Data Analysis: Adsorption and desorption isotherms are plotted, and the Freundlich adsorption coefficient (Kf), the soil organic carbon-water partitioning coefficient (Koc), and the desorption coefficient (Kdes) are calculated.

Leaching in Soil Columns (OECD 312)

This study simulates the movement of a pesticide and its degradation products through a soil profile.

Methodology:

-

Column Preparation: Glass or stainless steel columns are packed with sieved soil to a defined bulk density.

-

Application: A layer of soil treated with ¹⁴C-labeled this compound (or its aged residues from a metabolism study) is applied to the top of the soil column.

-

Leaching: The columns are irrigated with a defined amount of artificial rain (e.g., 0.01 M CaCl₂) over a set period (e.g., 48 hours).

-

Sample Collection and Analysis: The leachate is collected and analyzed for radioactivity. After the leaching period, the soil column is frozen and sectioned. Each section is extracted and analyzed for the parent compound and its metabolites.

-

Data Analysis: A mass balance is performed, and the distribution of radioactivity in the soil profile and the leachate is determined to assess the mobility of the substance.

Analytical Methods

The accurate determination of this compound residues in soil is essential for environmental fate studies. The Syngenta Residue Method GRM060.08A is a validated method for this purpose.[8]

Table 4: Summary of Analytical Method for this compound in Soil (GRM060.08A)

| Step | Procedure |

| Extraction | Soil samples are extracted with a mixture of methanol and water (e.g., 80:20 v/v).[7] |

| Cleanup | The extract is partitioned into an organic solvent (e.g., hexane:toluene 50:50 v/v).[7] |

| Determination | Analysis is performed by Gas Chromatography with Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS).[7] |

| Ions Monitored (m/z) | 421 (quantification), 423 and 391 (confirmation).[7] |

| Limit of Quantification (LOQ) | 0.01 mg/kg.[7][8] |

Conclusion

This compound is a persistent and immobile herbicide in the soil environment. Its degradation is primarily mediated by soil microorganisms and is generally slow, particularly under aerobic conditions. The strong adsorption of this compound to soil organic matter and clay particles significantly limits its potential for leaching into groundwater. While a complete, experimentally verified degradation pathway for this compound in soil is not fully established, it is expected to follow the general pattern of other dinitroaniline herbicides, involving dealkylation and nitro-group reduction. The standardized experimental protocols outlined in this guide provide a robust framework for further investigation into the environmental fate of this compound and for conducting comprehensive environmental risk assessments. Further research focusing on the identification and quantification of its soil metabolites would provide a more complete understanding of its long-term environmental behavior.

References

- 1. This compound (Ref: CGA 41065) [sitem.herts.ac.uk]

- 2. Behavior of Dinitroaniline Herbicides in Soils | Weed Technology | Cambridge Core [cambridge.org]

- 3. Soil Degradation of Three Dinitroanilines | Weed Science | Cambridge Core [cambridge.org]

- 4. benchchem.com [benchchem.com]

- 5. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishing the HPLC-MS/MS Method for Monitoring the Residue and Degradation of Butralin in Ginseng during Field and Risk Assessments [mdpi.com]

- 7. epa.gov [epa.gov]

- 8. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

In Vitro Cytotoxicity and Immunotoxicity of Flumetralin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumetralin, a dinitroaniline-based herbicide, is utilized as a plant growth regulator, primarily in tobacco cultivation. This technical guide provides a comprehensive overview of the in vitro cytotoxicity and immunotoxicity of this compound, drawing from key studies on human peripheral blood lymphocytes (PBLs), murine macrophage-like cells (RAW 264.7), and fibroblast cells (3T3). The document details the experimental methodologies, presents quantitative data on cellular and immunological effects, and elucidates the underlying toxicological mechanisms, including the disruption of microtubule formation and induction of oxidative stress. Mandatory visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's toxicological profile at the cellular level.

Introduction

This compound is a selective herbicide that functions by inhibiting cell division and elongation.[1] Its application in agriculture raises concerns about potential human and environmental exposure. Understanding the toxicological effects of this compound at the cellular level is crucial for risk assessment and the development of safety guidelines. This guide synthesizes the current knowledge on the in vitro cytotoxicity and immunotoxicity of this compound, providing a technical resource for researchers and professionals in toxicology and drug development.

Cytotoxicity of this compound

This compound has demonstrated cytotoxic and cytostatic effects in various cell types in vitro.

Effects on Human Peripheral Blood Lymphocytes (PBLs)

Studies on human PBLs have shown that this compound is genotoxic and cytotoxic.[2] Exposure to this compound leads to a significant increase in chromosomal aberrations and micronucleus formation.[2] Furthermore, it has been observed to decrease the mitotic index and nuclear division index in a concentration-dependent manner.

Table 1: Genotoxic and Cytotoxic Effects of this compound on Human PBLs [2]

| Concentration (µg/mL) | Treatment Time (h) | Chromosomal Aberrations | Micronucleus Formation | Mitotic Index | Nuclear Division Index |

| 125 | 24 | - | Increased | Decreased | Decreased |

| 48 | - | Increased | Decreased | Decreased | |

| 250 | 24 | Increased | Increased | Decreased | Decreased |

| 48 | Increased | - | Decreased | Decreased | |

| 500 | 24 | Increased | Increased | Decreased | Decreased |

| 48 | Increased | Increased | Decreased | Decreased | |

| 1000 | 24 | Increased | Increased | Decreased | Decreased |

| 48 | Increased | Not sufficient binuclear cells | Decreased | Decreased |

Data summarized from Kocaman and Bucak, 2015.

Effects on RAW 264.7 and 3T3 Cells

This compound exhibits cytotoxic effects on both RAW 264.7 macrophage-like cells and 3T3 fibroblast cells.[3][4][5] The cytotoxicity is concentration-dependent, as determined by MTT and neutral red uptake assays.

Table 2: Cytotoxicity of this compound on RAW 264.7 and 3T3 Cells

| Cell Line | Assay | Effect |

| RAW 264.7 | MTT | Decreased cell viability |

| 3T3 | Neutral Red Uptake | Decreased cell viability |

Specific IC50 values were not available in the reviewed literature.

Immunotoxicity of this compound

This compound has been shown to modulate immune responses in vitro, suggesting a potential for immunotoxicity.

Effects on Cytokine Production

In RAW 264.7 cells, this compound treatment leads to an increase in the pro-inflammatory cytokine TNF-α and a decrease in the anti-inflammatory cytokine IL-10.[3][4][5] In 3T3 cells, an increase in TNF-α and IL-1β has been observed.[3][4][5] This altered cytokine profile indicates a potential for this compound to induce an inflammatory response and cause immune dysregulation.[3][4][5]

Table 3: Effects of this compound on Cytokine Production [3][4][5]

| Cell Line | Cytokine | Effect |

| RAW 264.7 | TNF-α | Increased |

| IL-10 | Decreased | |

| 3T3 | TNF-α | Increased |

| IL-1β | Increased |

Quantitative data on cytokine levels (e.g., pg/mL) were not available in the reviewed literature.

Mechanisms of Toxicity

The toxic effects of this compound are attributed to multiple mechanisms at the cellular level.

Inhibition of Tubulin Polymerization

As a dinitroaniline herbicide, the primary mechanism of action of this compound is the inhibition of tubulin polymerization.[1] this compound binds to tubulin, the protein subunit of microtubules, preventing their assembly. This disruption of the microtubule network leads to an arrest of the cell cycle in the metaphase, thereby inhibiting cell division and proliferation.

Induction of Oxidative Stress

This compound has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) in both RAW 264.7 and 3T3 cells.[3][4][5] This increase in ROS can lead to cellular damage, including DNA damage, as observed in 3T3 cells.[3][4][5] Oxidative stress is a key event that can trigger downstream signaling pathways leading to inflammation and apoptosis.

Mitochondrial Dysfunction

This compound affects mitochondrial integrity, a critical factor in cell viability. In RAW 264.7 cells, it causes an increase in mitochondrial membrane potential, while in 3T3 cells, it leads to mitochondrial depolarization.[3][4][5] This differential effect suggests cell-type-specific responses to this compound-induced mitochondrial stress.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the cytotoxicity and immunotoxicity of this compound.

Cell Culture

-

Human Peripheral Blood Lymphocytes (PBLs): Whole blood is cultured in a medium supplemented with phytohemagglutinin (PHA) to stimulate lymphocyte proliferation.

-

RAW 264.7 and 3T3 Cells: These adherent cell lines are maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

Cytotoxicity Assays

-

Chromosome Aberration Assay:

-

Human PBL cultures are treated with various concentrations of this compound for 24 and 48 hours.

-

A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Cells are harvested, treated with a hypotonic solution, and fixed.

-

Chromosome preparations are made on microscope slides and stained.

-

Metaphase spreads are analyzed for structural chromosomal aberrations.

-

-

Cytokinesis-Block Micronucleus (CBMN) Assay:

-

Human PBL cultures are treated with this compound.

-

Cytochalasin-B is added to block cytokinesis, resulting in binucleated cells.

-

Cells are harvested, fixed, and stained.

-

The frequency of micronuclei in binucleated cells is scored.

-

-

MTT Assay (RAW 264.7 cells):

-

Cells are seeded in 96-well plates and treated with this compound for 24 hours.

-

MTT solution is added to each well and incubated.

-

The resulting formazan (B1609692) crystals are dissolved in a solubilization solution.

-

Absorbance is measured to determine cell viability.

-

-

Neutral Red Uptake (NRU) Assay (3T3 cells):

-

Cells are seeded in 96-well plates and treated with this compound for 24 hours.

-

Neutral red solution is added, and the plates are incubated.

-

The dye is extracted from the cells, and the absorbance is measured to quantify viable cells.

-

Immunotoxicity Assays

-

Cytokine Quantification (ELISA):

-

RAW 264.7 or 3T3 cells are treated with this compound.

-

The cell culture supernatant is collected.

-

The concentrations of TNF-α, IL-10, and IL-1β are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Conclusion

The available in vitro data clearly indicate that this compound possesses cytotoxic and immunotoxic properties. Its primary mechanism of action, the inhibition of tubulin polymerization, is a well-established mode of toxicity for dinitroaniline herbicides. Furthermore, the induction of oxidative stress and mitochondrial dysfunction contributes to its cellular toxicity and pro-inflammatory effects. The observed alterations in cytokine production highlight the potential for this compound to disrupt immune homeostasis.

For professionals in drug development, these findings underscore the importance of screening for microtubule-disrupting and ROS-inducing properties in candidate molecules. For researchers, further investigation is warranted to determine the precise signaling pathways activated by this compound-induced oxidative stress and to obtain more detailed quantitative data, such as IC50 values and specific cytokine concentrations, across a wider range of cell types. Such studies will provide a more complete understanding of the toxicological risks associated with this compound exposure.

References

- 1. Chromosomal Aberration Test in Human Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genotoxic and cytotoxic effects of this compound in human peripheral blood lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. The use of the lymphocyte cytokinesis-block micronucleus assay for monitoring pesticide-exposed populations - PubMed [pubmed.ncbi.nlm.nih.gov]

Flumetralin: A Dual-Action Agent for Plant Growth Regulation and Weed Control

An In-depth Technical Guide for Researchers and Scientists

Flumetralin, a member of the 2,6-dinitroaniline (B188716) class of chemicals, exhibits a fascinating duality in its interaction with plant life, acting as both a potent plant growth regulator and a selective herbicide. This technical guide delves into the core of this compound's mechanisms, applications, and the scientific methodologies used to evaluate its efficacy. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound's role in agriculture, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Mechanism of Action: A Tale of Microtubule Disruption

At the cellular level, this compound's primary mode of action is the disruption of microtubule dynamics.[1] As a dinitroaniline, it selectively binds to plant tubulin, the protein subunit that polymerizes to form microtubules. This binding inhibits the assembly of microtubules, which are crucial components of the cytoskeleton. Microtubules are essential for several vital cellular processes, including cell division (mitosis), cell wall formation, and intracellular transport.

By interfering with microtubule formation, this compound effectively halts cell division in the apical meristems of plants.[2] This inhibition of mitosis is the fundamental reason behind both its plant growth regulatory and herbicidal effects. The selectivity of dinitroanilines for plant and protozoan tubulin over fungal and vertebrate tubulin makes them effective agricultural tools.[1]

Below is a diagram illustrating the signaling pathway of this compound-induced microtubule disruption and its consequences on the plant cell cycle.

This compound as a Plant Growth Regulator

This compound's ability to inhibit cell division is harnessed to control plant growth in various crops, most notably for sucker control in tobacco. It is also used to manage growth in cotton and citrus.

Sucker Control in Tobacco

In tobacco production, the removal of axillary buds (suckers) after the plant is topped is crucial for redirecting energy to the leaves, thereby improving yield and quality. This compound is widely used for this purpose.[3][4]

| Treatment | Application Rate | Sucker Control (%) | Green Sucker Weight ( g/plant ) | Cured Leaf Yield ( kg/ha ) | Reference |

| This compound | 57 mg a.i./plant | 92.8 | 48.2 | 3215 | [5] |

| This compound | 91 mg a.i./plant | 95.3 | 34.5 | 3230 | [5] |

| This compound (2% solution) | 20 ml/plant | 94.7 | 31.2 | Not Reported | [5] |

| This compound (4% solution) | 10 ml/plant | 80.7 | 92.2 | Not Reported | [5] |

| This compound + Fatty Alcohols | 57 mg a.i./plant | 96.5 | 25.5 | 3232 | [5] |

A common experimental design to evaluate the efficacy of this compound for sucker control in tobacco involves the following steps:

-

Plot Design: Field plots are established in a randomized complete block design with multiple replications.

-

Plant Material: A specific cultivar of tobacco (e.g., 'NC 71') is used.

-

Topping: Tobacco plants are manually topped at a specific growth stage (e.g., late button to early flower).

-

Treatment Application: this compound is applied within a specified timeframe after topping (e.g., 24-48 hours). Application methods can include:

-

Hand Drench: A specified volume of the this compound solution is applied directly to the top of the stalk, ensuring it runs down and contacts the axillary buds.

-

Spray Application: A calibrated sprayer is used to deliver a specific volume of the solution over the top of the plants.

-